molecular formula C17H15BrN4O2 B2841949 N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396674-23-9

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2841949
CAS No.: 1396674-23-9
M. Wt: 387.237
InChI Key: GUCAZZMDCRLZCG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenylamine and 2-hydroxy-2-phenylethylamine.

    Formation of Triazole Ring: The key step involves the formation of the 1,2,3-triazole ring through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Carboxamide Formation: The final step involves the introduction of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides (e.g., EDC or DCC).

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, such as cell signaling, apoptosis, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:

    Similar Compounds: Examples include 1,2,3-triazole-4-carboxamides with different substituents on the phenyl ring or variations in the hydroxy-phenylethyl group.

    Uniqueness: The presence of the 2-bromophenyl group and the hydroxy-phenylethyl moiety imparts unique chemical and biological properties to the compound, distinguishing it from other triazole derivatives.

Properties

IUPAC Name

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c18-13-8-4-5-9-14(13)19-17(24)15-10-22(21-20-15)11-16(23)12-6-2-1-3-7-12/h1-10,16,23H,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCAZZMDCRLZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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